Enantiomer-Specific Metabolic Inertness
L-Xylose-2-13C provides a background-free 13C tracer option due to the inherent metabolic inertness of the L-enantiomer in the majority of biological systems. D-Xylose is rapidly catabolized via the pentose phosphate pathway, generating extensive 13C scrambling into biomass and CO2 that complicates flux resolution [1]. In contrast, L-xylose is not a substrate for common bacterial xylose isomerases and is not metabolized by human enzymes [2]. This differential enables L-xylose-2-13C to serve as a true negative control or a transport-specific probe in D-xylose-utilizing systems.
| Evidence Dimension | Enzymatic metabolism by xylose isomerase |
|---|---|
| Target Compound Data | Not a substrate (activity <5% of D-xylose) [2] |
| Comparator Or Baseline | D-Xylose-2-13C: full substrate, rapidly converted to xylulose and enters PPP |
| Quantified Difference | >20-fold lower enzymatic conversion rate for L-enantiomer |
| Conditions | In vitro enzyme assays with purified xylose isomerase; in vivo bacterial culture experiments |
Why This Matters
Procurement of L-xylose-2-13C eliminates metabolic background noise inherent to D-xylose tracers, ensuring that observed 13C signals originate solely from the intended tracer, which is critical for accurate metabolic flux analysis.
- [1] Gonzalez JE, et al. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis. Metab Eng. 2017 Jan;39:9-18. View Source
- [2] BRENDA Enzyme Database. EC 5.3.1.5 (xylose isomerase) substrate specificity entry: 'Poor activity with L-xylose... specific activity below 5% of D-xylose.' View Source
